3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide
Description
This compound is a carbon-13 isotopologue of a sulfamoyl-containing thiazole derivative. Its structure comprises:
- A 1,3-thiazole ring doubly labeled with carbon-13 at positions 2 and 4 (2,4-13C2).
- A diaminomethylideneamino group at position 2 of the thiazole, with a 113C isotopic label.
- A methylsulfanyl linker connecting the thiazole to a propanimidamide backbone, terminating in an N'-sulfamoyl group.
The isotopic labeling suggests applications in metabolic tracing or quantitative mass spectrometry (MS) studies, where precise detection and differentiation from non-labeled analogs are critical . Its molecular formula is C8H15N7O3S3 (average mass: 353.434 g/mol), with a monoisotopic mass of 353.039850 g/mol .
Properties
Molecular Formula |
C8H15N7O2S3 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14)/i5+1,7+1,8+1 |
InChI Key |
XUFQPHANEAPEMJ-QIOHBQFSSA-N |
Isomeric SMILES |
C1=[13C](N=[13C](S1)N=[13C](N)N)CSCC/C(=N/S(=O)(=O)N)/N |
Canonical SMILES |
C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of isotopic labels, and the attachment of the sulfamoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the thiazole ring or the sulfamoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand cellular processes.
Industry: Utilized in the synthesis of advanced materials and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of 3-[[2-(diamino(113C)methylideneamino)-(2,4-13C2)1,3-thiazol-4-yl]methylsulfanyl]-N’-sulfamoylpropanimidamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfamoyl group can interact with enzymes or receptors, modulating their activity. The isotopic labels allow for precise tracking and analysis of the compound’s behavior in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Sulfamoyl-Thiazole Derivatives
Key analogs and their differentiating features are summarized below:
Key Observations :
- The sulfanyl vs. sulfinyl linker in the target compound and its non-labeled analog (from ) alters oxidation state and polarity, impacting solubility and reactivity.
- Isotopic labels in the target compound enable MS-based differentiation in tracer studies, unlike non-labeled analogs .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound shows:
- ~85% similarity to its non-labeled sulfinyl analog (structural divergence due to S-oxidation and isotopes) .
- <50% similarity to CF2/CF4 analogs due to distinct backbone and substituent profiles .
- Fragmentation tree alignment (FT-BLAST) reveals conserved fragmentation patterns in the thiazole-sulfamoyl region, confirming core structural homology with analogs .
Bioactivity and Functional Correlations
- Bioactivity Clustering : Compounds with sulfamoyl-thiazole scaffolds cluster together in bioactivity profiles, suggesting shared enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .
- Metabolic Stability: Non-labeled analogs (e.g., CF4) exhibit faster metabolic clearance compared to the isotopically labeled compound, likely due to isotope effects on CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
